![molecular formula C8H5BrN2O2 B13793649 2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one CAS No. 885271-52-3](/img/structure/B13793649.png)
2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the cyclization of N-(2-alkynyl)aryl benzamides using a gold(I)-catalyzed cycloisomerization procedure. This method yields the desired oxazine under mild reaction conditions, such as room temperature or 30°C, without the need for an inert atmosphere .
Another method involves a domino carbonylation-cyclization process using ortho-halophenols and cyanamide. This palladium-catalyzed reaction provides a convenient one-step preparation of 4H-benzo[D][1,3]oxazin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production by optimizing reaction conditions and using appropriate catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, gold(I) catalysts, and various nucleophiles and electrophiles. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include substituted oxazines, various heterocyclic compounds, and derivatives with modified functional groups.
Applications De Recherche Scientifique
2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit cell proliferation in breast cancer cell lines.
Materials Science: The unique structure of the compound makes it suitable for use in the development of heat-resistant and electronic materials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Benzo[e][1,3]oxazin-4-ones: These compounds share a similar oxazine ring structure but differ in the position of the substituents.
Quinazoline Derivatives: These compounds have a similar heterocyclic structure and are known for their antitumor and antimicrobial activities.
Uniqueness
2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
885271-52-3 |
|---|---|
Formule moléculaire |
C8H5BrN2O2 |
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
2-amino-6-bromo-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)13-8(10)11-6/h1-3H,(H2,10,11) |
Clé InChI |
YHHDIEUCARUVDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=O)OC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


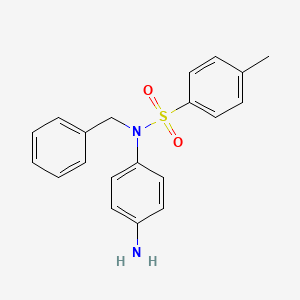
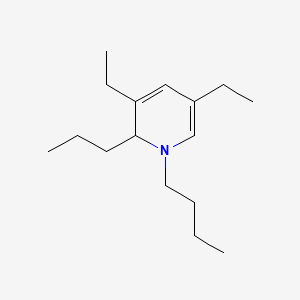
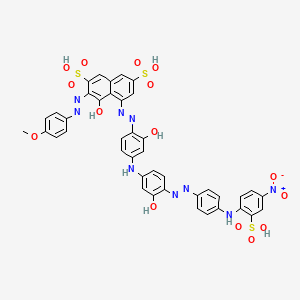
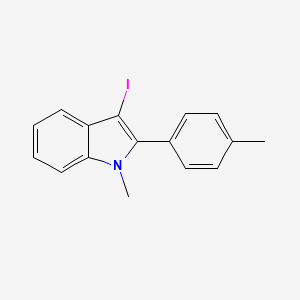
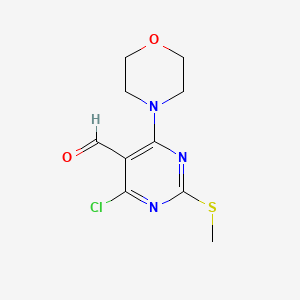
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
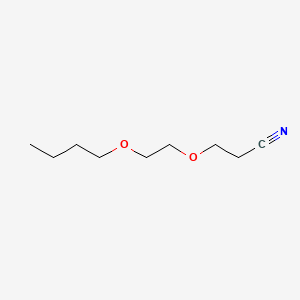
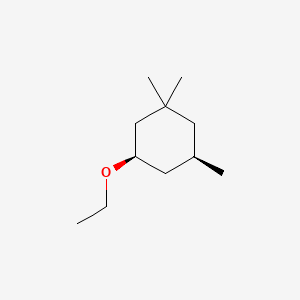
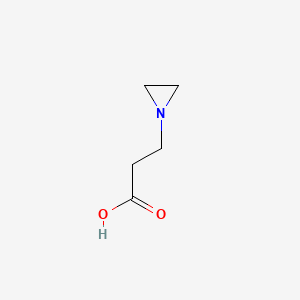
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
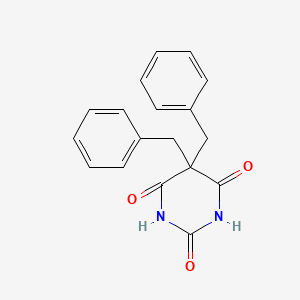
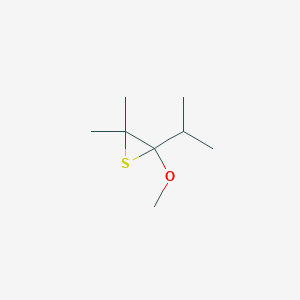
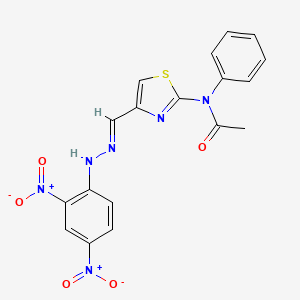
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)
